molecular formula C18H22N2O2S B7818712 Oxomemazine CAS No. 174508-14-6

Oxomemazine

Katalognummer: B7818712
CAS-Nummer: 174508-14-6
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: QTQPVLDZQVPLGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Oxomemazine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Oxomemazine has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Oxomemazine is unique among phenothiazine derivatives due to its specific combination of antihistamine and anticholinergic properties. Similar compounds include:

Biologische Aktivität

Oxomemazine is a phenothiazine derivative primarily recognized for its antihistaminic properties, particularly in treating allergies and cough. This article reviews the biological activity of this compound, focusing on its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

Chemical Structure:

  • Chemical Formula: C₁₈H₂₂N₂O₂S
  • Molecular Weight: 330.45 g/mol

This compound acts as an H1 receptor antagonist, which inhibits the action of histamine—a key mediator in allergic responses. Its anticholinergic properties contribute to its sedative effects, making it useful in managing symptoms associated with allergies and coughs.

Pharmacological Effects

  • Antihistaminic Activity:
    • This compound effectively blocks H1 receptors, reducing allergic symptoms such as sneezing, itching, and nasal congestion .
  • Antitussive Effects:
    • While this compound is commonly used as a cough suppressant, recent systematic reviews indicate a lack of robust evidence supporting its efficacy in treating cough compared to other agents like dextromethorphan .
  • Sedative Properties:
    • The compound's sedative effects are attributed to its central nervous system (CNS) depressant activity. This can be beneficial in patients experiencing insomnia due to cough or allergic reactions .

Comparative Studies

A notable study compared the efficacy of this compound with clobutinol (another antitussive) in treating dry cough due to infectious causes. The results indicated:

  • Cough Intensity Reduction: this compound showed a greater reduction in cough intensity over five days (mean reduction of -5.2 cm on a Visual Analog Scale versus -4.3 cm for clobutinol) with statistical significance at various points during treatment (p-values ranging from 0.02 to 0.04) .
  • Tolerability: Both treatments were similarly tolerated, but this compound was associated with increased drowsiness, impacting daytime quality of life .

Systematic Reviews

A systematic review highlighted that no placebo-controlled trials have conclusively proven this compound's effectiveness in cough management. It emphasized the need for more rigorous clinical trials to establish its role in therapy .

Safety Profile

This compound is generally well-tolerated; however, potential adverse effects include:

  • Sedation and drowsiness
  • Anticholinergic effects such as dry mouth and blurred vision
  • Rarely, it may cause severe allergic reactions or respiratory depression .

Data Summary

Property Details
Chemical Formula C₁₈H₂₂N₂O₂S
Molecular Weight 330.45 g/mol
Mechanism of Action H1 receptor antagonist
Primary Uses Allergies, cough treatment
Efficacy in Cough Limited evidence; requires further study
Adverse Effects Drowsiness, anticholinergic symptoms

Case Studies

  • Pujet et al. Study (2002):
    • Conducted a comparative analysis involving 130 patients with dry cough.
    • Found that while this compound reduced cough intensity effectively, it did not significantly differ from clobutinol regarding overall resolution rates .
  • Systematic Review Findings (2024):
    • No evidence from randomized controlled trials supports the clinical efficacy of this compound in treating cough; calls for well-designed studies were made .

Eigenschaften

IUPAC Name

3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQPVLDZQVPLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023405
Record name Oxomemazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3689-50-7, 174508-13-5, 174508-14-6
Record name (±)-Oxomemazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3689-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxomemazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxomemazine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxomemazine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxomemazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxomemazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxomemazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXOMEMAZINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q824SGH3RN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXOMEMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305MB38V1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXOMEMAZINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP9538P4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxomemazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240230
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxomemazine
Reactant of Route 2
Reactant of Route 2
Oxomemazine
Reactant of Route 3
Oxomemazine
Reactant of Route 4
Oxomemazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Oxomemazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Oxomemazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.